molecular formula C13H20N2O B11810464 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Cat. No.: B11810464
M. Wt: 220.31 g/mol
InChI Key: CRBBZPCPGOPPJN-UHFFFAOYSA-N
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Description

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an ethylpyrrolidinyl group, a methoxy group, and a methyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring consistent quality and yield. Industrial production may involve continuous flow reactors and automated systems to streamline the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of selectivity and efficacy .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

5-(1-ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

InChI

InChI=1S/C13H20N2O/c1-4-15-7-5-6-12(15)11-8-10(2)13(16-3)14-9-11/h8-9,12H,4-7H2,1-3H3

InChI Key

CRBBZPCPGOPPJN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CN=C(C(=C2)C)OC

Origin of Product

United States

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